

Understanding the structure of Tetrabutylammonium Difluorotriphenylsilicate

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Compound of Interest

Compound Name: *Tetrabutylammonium
Difluorotriphenylsilicate*

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An In-depth Technical Guide to **Tetrabutylammonium Difluorotriphenylsilicate** (TBAT) for Advanced Research Applications

Introduction

Tetrabutylammonium difluorotriphenylsilicate, commonly referred to by its acronym TBAT, has emerged as a cornerstone reagent in contemporary chemical synthesis. It is a quaternary ammonium salt recognized for its unique capacity to function as a stable, anhydrous, and organic-soluble source of fluoride ions.^{[1][2][3]} This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of TBAT's structure, synthesis, reactivity, and diverse applications. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this versatile compound.

Part 1: Molecular Structure and Physicochemical Properties

A complete understanding of TBAT's utility begins with its fundamental structure and physical characteristics. Its properties are a direct consequence of its ionic composition, which dictates its solubility, stability, and reactivity.

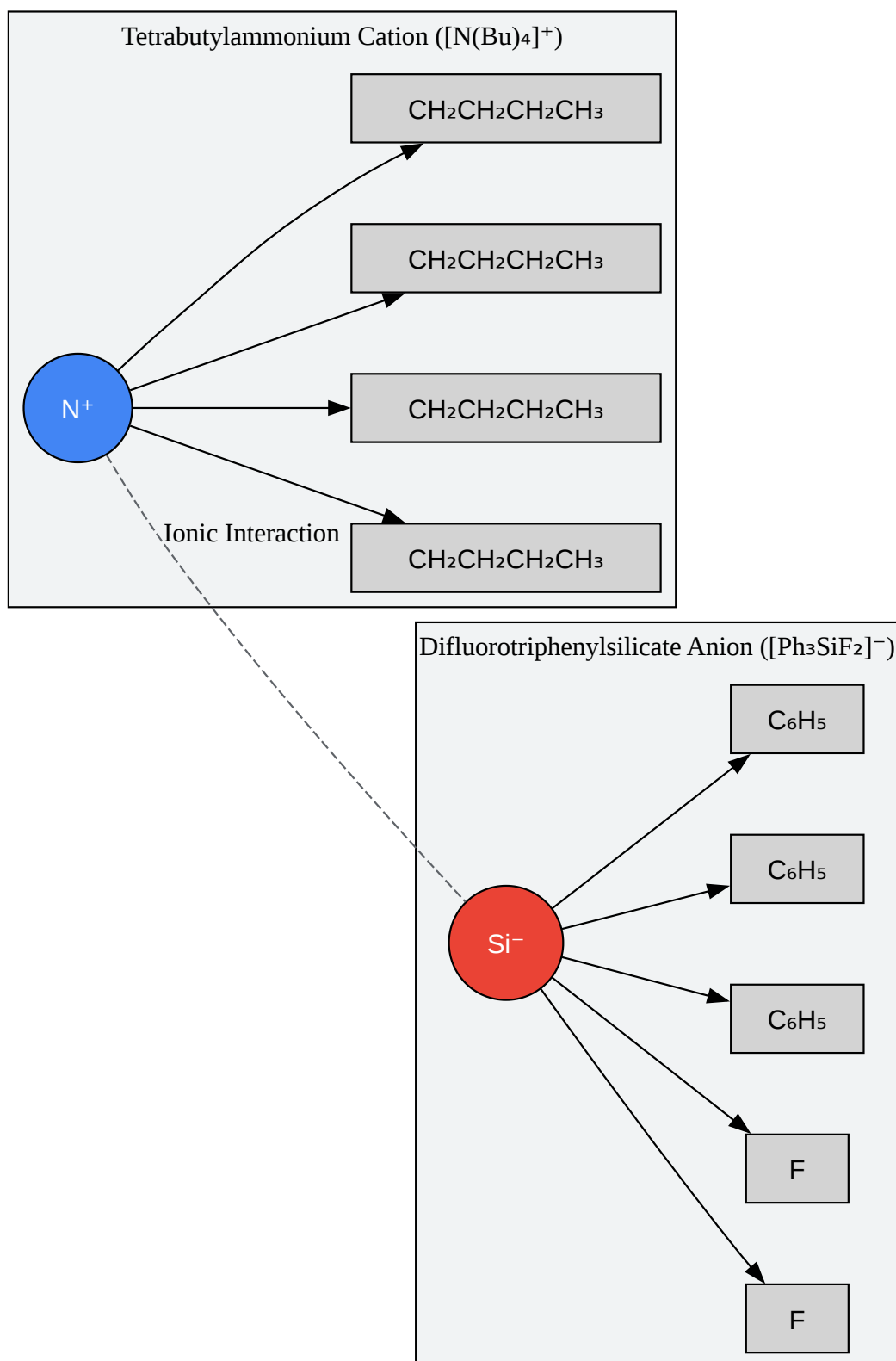
Ionic Composition

TBAT is an ionic compound composed of two distinct moieties: a bulky organic cation and a hypervalent silicate anion.[4][5]

- Cation: The Tetrabutylammonium ($[\text{N}(\text{Bu})_4]^+$) cation consists of a central nitrogen atom bonded to four butyl chains. The large, non-polar alkyl groups are crucial for conferring high solubility in a wide range of organic solvents.[6]
- Anion: The Difluorotriphenylsilicate ($[\text{Ph}_3\text{SiF}_2]^-$) anion features a central silicon atom in a hypervalent state, bonded to three phenyl groups and two fluoride ions. This anionic complex is the active component that delivers fluoride ions for chemical transformations.

Structural Visualization

The distinct ionic nature of TBAT is fundamental to its function, allowing the fluoride-containing anion to be readily available in non-aqueous media.



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Caption: Ionic structure of **Tetrabutylammonium Difluorotriphenylsilicate (TBAT)**.

Physicochemical Data

The key physical and chemical properties of TBAT are summarized below, providing essential information for its handling, storage, and application.

Property	Value	Reference
CAS Number	163931-61-1	[3] [4] [5]
Molecular Formula	C ₃₄ H ₅₁ F ₂ NSi	[3] [4] [5]
Molecular Weight	539.86 g/mol	[3] [4] [5]
Appearance	White to off-white powder or crystals	[4]
Melting Point	157-163 °C	[4] [7]
Solubility	Soluble in most organic solvents (e.g., THF, MeCN, CH ₂ Cl ₂)	[1] [6]
Purity	Typically ≥97%	[3] [4]

Crystallographic Data

Single-crystal X-ray diffraction has provided detailed insight into the solid-state structure of TBAT. The crystallographic data reveals the precise bond lengths and angles within the difluorotriphenylsilicate anion and its spatial relationship with the tetrabutylammonium cation.[\[5\]](#) Key crystallographic parameters include a Pna2₁ space group, confirming its non-centrosymmetric nature in the solid state.[\[5\]](#)

Part 2: Synthesis and Characterization

The synthesis of TBAT is designed to produce a stable, non-hygroscopic, and easy-to-handle fluoride reagent, overcoming the significant practical challenges associated with traditional fluoride sources like tetrabutylammonium fluoride (TBAF), which is notoriously hygroscopic and difficult to obtain in an anhydrous state.[\[2\]](#)

Synthetic Protocol

The preparation of TBAT is a straightforward procedure that can be performed in a standard laboratory setting. The most common synthesis involves the reaction of a silyl precursor with a fluoride source in the presence of the tetrabutylammonium cation.

Objective: To synthesize **Tetrabutylammonium Difluorotriphenylsilicate** (TBAT) as a stable, anhydrous fluoride source.

Materials:

- Triphenylsilane (Ph_3SiH) or Fluorotriphenylsilane (Ph_3SiF)
- Tetrabutylammonium Fluoride (TBAF) solution (typically in THF) or another suitable fluoride source
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Diethyl Ether
- Inert atmosphere (Nitrogen or Argon)

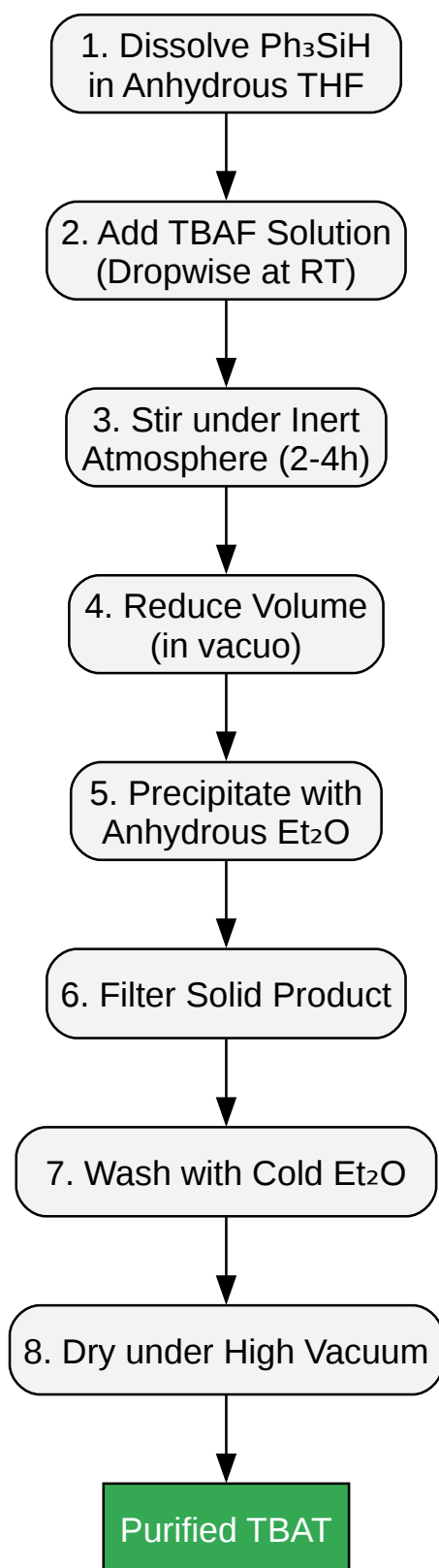
Methodology:

- Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.
- Reagent Addition: Triphenylsilane (1.0 eq) is dissolved in anhydrous THF. To this solution, a solution of TBAF (1.0-1.2 eq) in THF is added dropwise at room temperature. The causality here is the direct reaction of the silane with the fluoride ion to form the hypervalent silicate anion.
- Reaction: The mixture is stirred at room temperature for several hours. The reaction progress can be monitored by ^{19}F NMR spectroscopy by observing the disappearance of the TBAF signal and the appearance of the TBAT signal.
- Precipitation and Isolation: The reaction volume is reduced under vacuum. Anhydrous diethyl ether is then added to precipitate the product. TBAT is less soluble in diethyl ether than in THF, causing it to crystallize or precipitate out of the solution.

- **Purification:** The resulting white solid is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether to remove any residual starting materials, and dried under high vacuum.
- **Storage:** The final product should be stored in a desiccator under an inert atmosphere to prevent decomposition from moisture.

Synthesis Workflow

The synthesis process follows a logical flow from reactants to the final, purified product.



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Caption: General workflow for the laboratory synthesis of TBAT.

Analytical Characterization

Confirmation of the structure and purity of synthesized TBAT is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.^{[8][9]}

Nucleus	Solvent	Characteristic Chemical Shift (δ) / ppm	Notes
^1H NMR	CDCl_3	$\sim 7.6\text{-}7.2$ (m), ~ 3.0 (t), ~ 1.5 (m), ~ 1.3 (m), ~ 0.9 (t)	Phenyl protons of the anion and four distinct signals for the butyl chains of the cation.
^{13}C NMR	CDCl_3	$\sim 135\text{-}127$ (aromatic), ~ 58 (N- CH_2), ~ 24 , ~ 20 , ~ 13 (alkyl)	Signals corresponding to the phenyl carbons and the tetrabutylammonium carbons.
^{19}F NMR	CDCl_3	~ -97.5	A sharp singlet is characteristic of the two equivalent fluorine atoms in the $[\text{Ph}_3\text{SiF}_2]^-$ anion.
^{29}Si NMR	CDCl_3	~ -75	A triplet (due to coupling with two fluorine atoms) confirms the SiF_2 moiety.

Part 3: Mechanism of Action and Reactivity

TBAT's primary function is to act as a mild, efficient, and convenient source of nucleophilic fluoride.^{[1][3]} Its reactivity profile is distinct from other fluoride reagents, offering unique advantages in sensitive chemical systems.

Fluoride Transfer Mechanisms

Recent mechanistic studies have revealed that TBAT can deliver fluoride through multiple pathways, and the dominant mechanism is highly dependent on the solvent, the fluoride acceptor, and the presence of trace water.^[2]

- **Direct Fluoride Transfer:** In this pathway, the $[\text{Ph}_3\text{SiF}_2]^-$ anion directly transfers a fluoride ion to an electrophilic substrate in a bimolecular reaction.
- **Dissociative Pathway:** TBAT can exist in equilibrium with TBAF and fluorotriphenylsilane (FTPS).^[2] In this case, the liberated TBAF acts as the active fluorinating agent. This is a crucial insight, as it demonstrates that TBAT can serve as a stable reservoir for the controlled, in-situ generation of TBAF, avoiding the handling issues of pure anhydrous TBAF.^[2]

The rate of fluoride exchange is rapid and profoundly sensitive to water, which can accelerate the process.^{[1][2]} For reproducible kinetic studies, the use of molecular sieves is often recommended to ensure anhydrous conditions.^[2]

Stability and Handling

While TBAT is significantly more stable and less hygroscopic than TBAF, it is still sensitive to moisture and should be handled accordingly.^[1]

- **Storage:** Store under an inert gas (e.g., argon or nitrogen) in a cool, dry place. Refrigerated storage is often recommended.
- **Handling:** Avoid contact with water, as it can react and liberate toxic gas.^[10] It is classified as a dangerous good for transport and causes severe skin burns and eye damage.^{[3][5]} Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

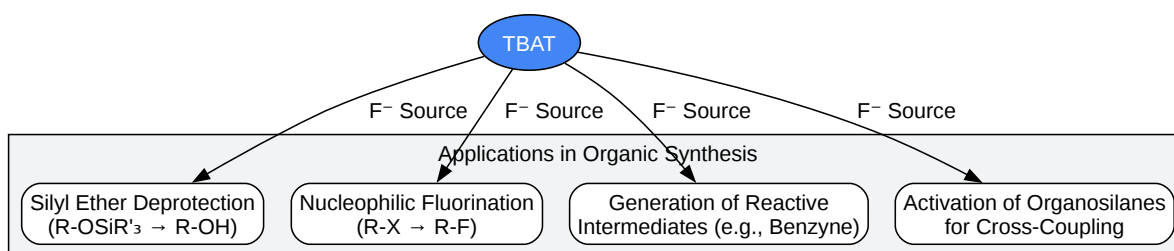
Part 4: Applications in Research and Development

TBAT's unique properties have led to its widespread adoption across various fields of chemistry, from organic synthesis to materials science.

Key Applications in Organic Synthesis

TBAT is a versatile tool for a multitude of organic transformations that require a nucleophilic fluoride source.

- **Silyl Ether Deprotection:** It is widely used for the cleavage of silyl ethers (e.g., TBS, TIPS, TBDPS), a common protecting group strategy for alcohols in multi-step synthesis.[6] Its mild nature makes it suitable for substrates with other sensitive functional groups.
- **Nucleophilic Fluorination:** TBAT serves as an excellent reagent for introducing fluorine into organic molecules, for example, in the conversion of alkyl halides or sulfonates to alkyl fluorides.[1][11][12]
- **Generation of Reactive Intermediates:** It can be used to generate highly reactive species like benzyne from silylated precursors (e.g., 2-(trimethylsilyl)phenyl triflate).[2]
- **Activation of Silicon Reagents:** TBAT activates organosilicon compounds in cross-coupling reactions (e.g., Hiyama coupling) and other transformations by forming a reactive pentacoordinate silicon species.[6]



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Caption: Major applications of TBAT as a fluoride source in organic synthesis.

Materials Science and Electronics

In materials science, TBAT is utilized in the synthesis of advanced materials, particularly silicone-based polymers and coatings.[4] Its ability to controllably deliver fluoride facilitates the polymerization of silane precursors, leading to materials with enhanced thermal stability and mechanical properties.[4] Furthermore, its dielectric properties have led to its investigation as a material in capacitors for improving energy storage.[4]

Pharmaceutical Development

Within the pharmaceutical industry, TBAT acts as a key intermediate and reagent in the synthesis of complex active pharmaceutical ingredients (APIs).[4] The introduction of fluorine atoms into drug candidates is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity. TBAT provides a mild and selective method for these crucial fluorination and deprotection steps, aiding in the development of new drugs with improved efficacy.[4]

Conclusion

Tetrabutylammonium difluorotriphenylsilicate (TBAT) is a powerful and practical reagent that has solved many of the challenges associated with anhydrous fluoride chemistry. Its unique combination of stability, solubility, and controlled reactivity makes it an invaluable tool for a broad range of applications, from the synthesis of complex molecules in drug discovery to the development of advanced materials. By understanding its fundamental structure, mechanisms of action, and proper handling, researchers can fully leverage the capabilities of this versatile compound to drive innovation in their respective fields.

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